1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives
Preparation Methods
The synthesis of 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzylamine with 3-nitrobenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core structure.
Chemical Reactions Analysis
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The nitro group and dihydropyridine core play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the management of hypertension and angina.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-2-6-15(11-14)13-22-10-4-9-18(20(22)25)19(24)21-16-7-3-8-17(12-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTVNKGTFSYICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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